Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate
CAS No.: 33567-54-3
Cat. No.: VC16043881
Molecular Formula: C11H11ClO4
Molecular Weight: 242.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 33567-54-3 |
|---|---|
| Molecular Formula | C11H11ClO4 |
| Molecular Weight | 242.65 g/mol |
| IUPAC Name | methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate |
| Standard InChI | InChI=1S/C11H11ClO4/c1-14-8-4-3-6(12)5-7(8)9-10(16-9)11(13)15-2/h3-5,9-10H,1-2H3 |
| Standard InChI Key | UKUHRBVTJWEYBW-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)Cl)C2C(O2)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a phenyl ring substituted with a methoxy group (-OCH) at the ortho (2nd) position and a chlorine atom at the para (5th) position relative to the oxirane ring. The oxirane ring itself is esterified with a methyl group, forming a carboxylate ester. This configuration introduces significant stereoelectronic effects that influence its reactivity.
Key Structural Data:
| Property | Value |
|---|---|
| IUPAC Name | methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate |
| Molecular Formula | |
| Molecular Weight | 242.65 g/mol |
| Canonical SMILES | COC1=C(C=C(C=C1)Cl)C2C(O2)C(=O)OC |
| InChI Key | UKUHRBVTJWEYBW-UHFFFAOYSA-N |
The stereochemistry of the oxirane ring (cis or trans) remains unspecified in available literature, though analogous compounds, such as methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate, demonstrate stereospecific reactivity in ring-opening reactions .
Synthesis and Synthetic Routes
General Methodology
The synthesis of methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate typically involves epoxidation of a precursor α,β-unsaturated ester. For example, the Sharpless epoxidation or Corey-Chaykovsky reaction could be employed to form the oxirane ring. A plausible route begins with 5-chloro-2-methoxycinnamic acid methyl ester, which undergoes epoxidation using a peracid (e.g., mCPBA) or a transition-metal catalyst.
Example Reaction Pathway:
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Chlorination and Methoxylation:
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Starting from 2-methoxyphenylacetic acid, chlorination at the 5th position introduces the chlorine substituent.
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Esterification:
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Conversion to the methyl ester using methanol under acidic conditions.
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Epoxidation:
This pathway mirrors methods described for structurally related epoxides, such as methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate, where Polniaszek and Belmont (1989) demonstrated efficient epoxidation of α,β-unsaturated esters .
Physicochemical Properties
Stability and Reactivity
The compound’s epoxide ring is susceptible to nucleophilic attack, making it reactive toward amines, thiols, and water. This reactivity is critical in prodrug applications, where enzymatic hydrolysis in vivo releases the active carboxylic acid.
Key Physical Properties:
| Property | Value | Source |
|---|---|---|
| Density | 1.224 g/cm³ (analogous compound) | |
| Boiling Point | 284.3°C (analogous compound) | |
| LogP | ~1.3 (estimated) |
The presence of the chlorine atom enhances lipophilicity compared to non-halogenated analogs, potentially improving membrane permeability.
Applications in Pharmaceutical Research
Intermediate in Organic Synthesis
The compound’s epoxide ring serves as a versatile intermediate for synthesizing diols, amino alcohols, and heterocycles. For instance:
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Ring-Opening Reactions: Reacting with nucleophiles like water or amines yields vicinal diols or β-amino alcohols, valuable in asymmetric synthesis .
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Cross-Coupling Reactions: Palladium-catalyzed coupling with aryl halides could extend the aromatic system for drug discovery applications.
Future Research Directions
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Stereochemical Elucidation: Determination of the compound’s stereochemistry via X-ray crystallography or chiral HPLC.
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Biological Activity Screening: Evaluation of its potential as an antimicrobial, antiviral, or anticancer agent.
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Synthetic Optimization: Development of enantioselective epoxidation methods to access stereopure derivatives .
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